GLUT5 Transporter Affinity of 2,5-Anhydro-D-mannitol Derivatives vs. D-Fructose
In a comparative study evaluating GLUT5 transporter ligands, the parent scaffold 2,5-anhydro-D-mannitol and its derivatives demonstrated significantly higher affinity than D-fructose. The study reports a greater than 10-fold enhancement in affinity for compounds derived from the 2,5-anhydro-D-mannitol scaffold when a secondary amine group (-NH) replaces the C-6 (or C-1) -OH [1]. Furthermore, specific derivatives of 2,5-anhydro-D-mannitol exhibited dramatically improved inhibition constants (Ki) compared to a D-fructose analog (Ki=27.1 mM) [1].
| Evidence Dimension | Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 2.66 mM (allylamine derivative of 2,5-AM); Ki = 0.56 mM (di-nitrophenyl-substituted 2,5-AM derivative); Ki = 1.16 mM (biotinylated photolabel of 2,5-AM with amine spacer) |
| Comparator Or Baseline | D-fructose analog with 1-OH allylamine substitution: Ki = 27.1 mM |
| Quantified Difference | 2,5-AM allylamine derivative has ~10.2-fold higher affinity; di-nitrophenyl derivative has ~48.4-fold higher affinity compared to the D-fructose analog. |
| Conditions | Chinese hamster ovary (CHO) cells expressing GLUT5 transporter; in vitro competitive inhibition assay. |
Why This Matters
This superior affinity is critical for developing high-sensitivity molecular probes for GLUT5-overexpressing cancers, enabling more effective detection than probes based on native fructose.
- [1] Yang, J., Dowden, J., Tatibouët, A., Hatanaka, Y., & Holman, G. D. (2002). Development of high-affinity ligands and photoaffinity labels for the D-fructose transporter GLUT5. Biochemical Journal, 367(2), 533-539. doi: 10.1042/BJ20020843 View Source
